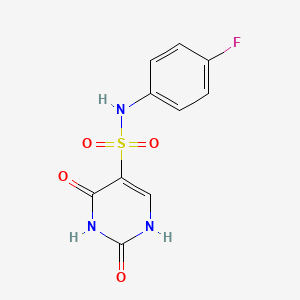

N-(4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step processes that can include cyclization reactions, functional group transformations, and condensation steps. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Watanabe et al., 1997).

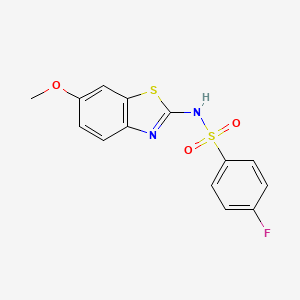

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activities. The presence of fluorine atoms can significantly affect the molecule's reactivity, binding affinity, and overall biological profile. Crystal structure analysis and computational studies, such as Density Functional Theory (DFT) calculations, are commonly employed to understand the molecular conformations, electronic properties, and interaction potentials of such compounds (Gandhi et al., 2016).

Aplicaciones Científicas De Investigación

Design and Synthesis for Anti-inflammatory and Analgesic Activities

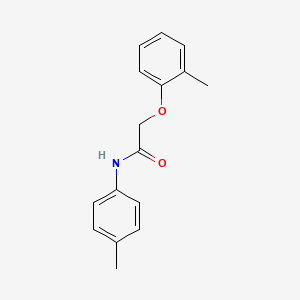

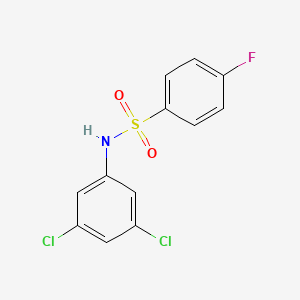

Research has focused on the synthesis of novel derivatives of pyrimidine, including compounds related to N-(4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, for their potential anti-inflammatory and analgesic properties. One study described the design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, showing that these compounds exhibited improved anti-inflammatory and analgesic activities. The nature of the substituent was found to play a major role in enhancing these activities, with chlorophenyl substitution displaying potent effects (Muralidharan, S. James Raja, A. Deepti, 2019).

Synthesis of Key Pyrimidine Precursors for Drug Synthesis

Another application involves the synthesis of key pyrimidine precursors used in the production of drugs like rosuvastatin. A study reported a concise and highly efficient approach to synthesizing three key pyrimidine precursors, demonstrating a superior methodology that avoids metal catalysis and cryogenic conditions, thereby streamlining the production process of such drugs (Damjan Šterk, Zdenko Časar, M. Jukič, J. Košmrlj, 2012).

Investigation of Fluorescence Binding with Bovine Serum Albumin

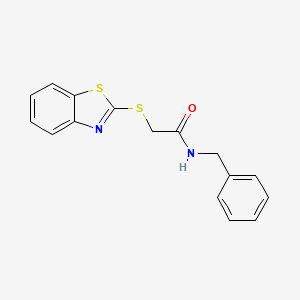

The interaction of pyrimidine derivatives with proteins has also been explored. One study synthesized novel p-hydroxycinnamic acid amides linked with pyrimidine and investigated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies. This research highlights the potential of pyrimidine derivatives for use in biochemical and medical applications, such as drug delivery systems and as fluorescent probes for studying protein interactions (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, Cui-wu Lin, 2012).

Synthesis for Larvicidal Activity

Further extending its utility, derivatives of pyrimidine have been synthesized for biological studies, such as investigating larvicidal activity. Research in this area has led to the creation of compounds with significant activity against larvae, highlighting the potential for developing new insecticides based on pyrimidine structures (S. Gorle, S. Maddila, Santosh Chokkakula, P. Lavanya, Moganavelli Singh, S. Jonnalagadda, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHJUNVCRFLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)